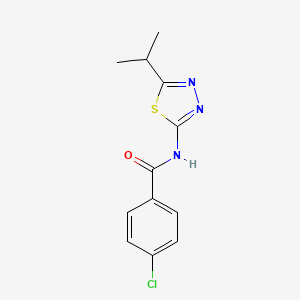![molecular formula C18H19N3O2S B5565720 2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)
2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H13N3OS . It is a part of a class of compounds known as N-cyanoacetamides .
Synthesis Analysis
The synthesis of cyanoacetamides like “2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide” is characterized by a pyridinyl group attached to a thioacetamide group .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Insecticidal Activity
Research on pyridine derivatives has demonstrated significant potential in developing new insecticides. For instance, a study by Bakhite et al. (2014) found that certain pyridine derivatives exhibited moderate to strong aphidicidal activities, with one compound showing insecticidal activity about 4-fold that of the commercial insecticide acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This indicates the potential of pyridine derivatives, including compounds similar to "2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide," in agricultural applications to control pest populations.
Antitumor and Anticancer Activity
Another significant area of application for pyridine derivatives is in antitumor and anticancer treatments. Shams et al. (2010) synthesized various heterocyclic compounds derived from a similar cyanoacetamide precursor, which showed high inhibitory effects on different human cancer cell lines in vitro (Shams, Mohareb, Helal, & Mahmoud, 2010). This suggests that compounds like "2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide" could be explored for their potential anticancer properties.
Antimicrobial Applications
The development of new antimicrobial agents is crucial in the fight against drug-resistant bacteria and fungi. Research into pyridine derivatives has shown promising antimicrobial activity. For example, Darwish et al. (2014) explored the antimicrobial potential of novel thiazole, pyridone, and other heterocyclic derivatives, indicating that such compounds could serve as effective antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Dye and Textile Applications
Pyridine derivatives have also found applications in the synthesis of dyes and for textile finishing. Shams et al. (2011) synthesized novel acyclic and heterocyclic dyes based on conjugate enaminones and/or enaminonitrile moieties derived from a cyanoacetamide precursor, showcasing significant antibacterial and antifungal activities (Shams, Mohareb, Helal, & Mahmoud, 2011). This indicates the versatility of pyridine derivatives in developing new functional materials with antimicrobial properties.
Mécanisme D'action
Orientations Futures
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade. The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Propriétés
IUPAC Name |
2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-12(2)16(9-19)18(20-13(11)3)24-10-17(22)21-14-6-5-7-15(8-14)23-4/h5-8H,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEVENNDPKJAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


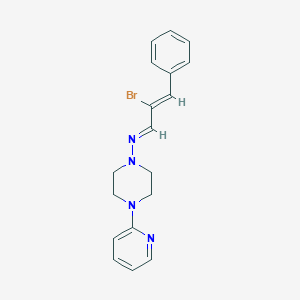
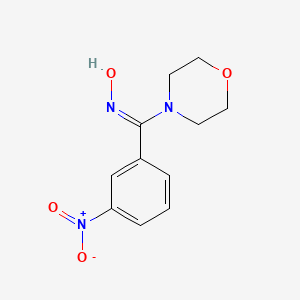

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5565683.png)
![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)
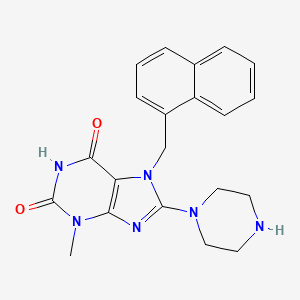
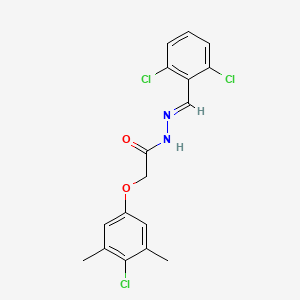
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)
